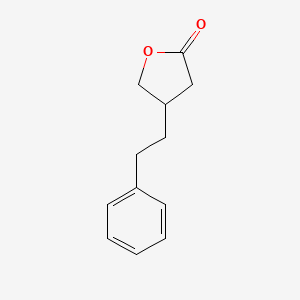

4-(2-Phenylethyl)oxolan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

111748-85-7 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-(2-phenylethyl)oxolan-2-one |

InChI |

InChI=1S/C12H14O2/c13-12-8-11(9-14-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

DQXHHSPCCIUBPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Phenylethyl Oxolan 2 One and Its Analogs

Established Synthetic Routes to Substituted Oxolanones

Traditional methods for synthesizing substituted oxolanones rely on robust and well-documented chemical transformations, including various cyclization reactions and the manipulation of functionalized linear precursors.

The formation of the oxolanone ring is the cornerstone of any synthetic strategy. Intramolecular cyclization is one of the most direct methods. This typically involves a linear four-carbon chain with a terminal carboxylic acid (or its derivative) and a hydroxyl group at the γ-position. Acid catalysis facilitates the esterification to yield the γ-butyrolactone.

Another powerful approach is oxidative lactonization. For example, an alkenoic acid, such as 4-hexenoic acid substituted with a phenyl group at the appropriate position, can undergo Trifluoromethanesulfonic acid (TfOH)-catalyzed oxidative lactonization using an oxidant like sodium periodate (B1199274) to yield the corresponding γ-butyrolactone scaffold. mdpi.com Radical cyclizations also offer a pathway, where a radical is generated on a substrate and reacts intramolecularly with a multiple bond to form the ring.

A prominent method involves the conjugate addition (Michael addition) of nucleophiles to α,β-unsaturated lactones like 2(5H)-furanone (butenolide). researchgate.netchemistryscore.com The addition of a phenylethyl nucleophile, for instance, directly installs the desired substituent at the C4 position.

| Cyclization Strategy | Precursor Type | Key Reagents | Description |

| Intramolecular Esterification | γ-Hydroxycarboxylic acid | Acid catalyst (e.g., H₂SO₄) | A classic method involving the acid-catalyzed cyclization of a linear hydroxy-acid to form the lactone ring. |

| Oxidative Lactonization | Alkenoic acid | TfOH, Sodium Periodate | An efficient method to form γ-butyrolactones from corresponding pentenoic acids. mdpi.com |

| Conjugate Addition | α,β-Unsaturated lactone | Organocuprates, Enolates | A nucleophile adds to the β-carbon (C4) of a butenolide, directly forming the 4-substituted product. researchgate.net |

Building the oxolanone scaffold from simple, commercially available precursors is a versatile strategy. Succinic acid and its derivatives, such as succinic anhydride (B1165640) or dialkyl succinates, are common starting points. fraunhofer.degoogle.com

One established method is the Stobbe condensation, where a dialkyl succinate (B1194679) condenses with a carbonyl compound in the presence of a strong base. To synthesize 4-(2-phenylethyl)oxolan-2-one, one could envision a reaction between diethyl succinate and phenylacetaldehyde. The resulting alkylidene-substituted succinic ester can then be selectively reduced (e.g., via catalytic hydrogenation) and subsequently lactonized to furnish the target molecule. google.com

Another route starts with the acylation of a suitable substrate with a succinic acid derivative. For instance, succinylation, the attachment of a succinic acid derivative to a molecule, is a common transformation that can be adapted for scaffold construction. mdpi.com

When chirality is a consideration, the stereoselective introduction of the substituent at the C4 position becomes paramount. The development of asymmetric synthetic strategies for γ-butyrolactones is a major focus of modern organic chemistry. acs.orgnih.gov

Several key strategies can be employed:

Asymmetric Hydrogenation: A butenolide precursor, substituted at the C4 position with a 2-phenylethenyl group, could undergo asymmetric hydrogenation. Using chiral rhodium or ruthenium complexes, such as those derived from BINAP, can deliver the saturated lactone with high enantiomeric excess. researchgate.net

Catalytic Asymmetric Conjugate Addition: This is one of the most powerful methods for setting the stereocenter at the C4 position. A phenylethyl organometallic reagent, such as a Gilman cuprate (B13416276) derived from a phenylethyl halide, can be added to butenolide in the presence of a chiral ligand. Alternatively, asymmetric Michael additions can be catalyzed by organocatalysts. mdpi.com

Asymmetric Aldol (B89426) Reaction: A tandem catalytic asymmetric aldol reaction followed by cyclization can produce optically active β,γ-disubstituted γ-butyrolactones. This involves reacting β,γ-didehydro-γ-lactones with an aldehyde in the presence of a chiral catalyst system, such as one based on chiral tin dibromide. nih.gov

| Stereoselective Strategy | Precursor Type | Catalyst/Reagent Type | Key Outcome |

| Asymmetric Hydrogenation | 4-Substituted Butenolide | Chiral Rh/Ru-BINAP complexes | High enantiomeric excess (up to >98% ee) for saturated lactones. researchgate.net |

| Asymmetric Conjugate Addition | α,β-Unsaturated Lactone | Chiral organocuprates, Organocatalysts | Direct formation of the C4-stereocenter with high stereocontrol. mdpi.com |

| Asymmetric Aldol Reaction | Didehydro-γ-lactone + Aldehyde | Chiral Tin Dibromide | Optically active trans-β,γ-disubstituted γ-butyrolactones with up to 99% ee. nih.gov |

Advanced Catalytic Approaches in Oxolanone Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer potent solutions for the synthesis of this compound.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. mdpi.com For the synthesis of this compound, a plausible strategy involves the α-alkylation of a lactone enolate. A pre-formed oxolan-2-one can be converted into its corresponding metal enolate and then reacted with a 2-phenylethyl halide.

More advanced methods utilize direct catalytic coupling. For instance, a 4-halo- or 4-triflyloxy-oxolan-2-one could be coupled with a phenylethyl organometallic reagent (e.g., phenylethylzinc chloride or a phenylethylboronic acid) using a palladium or nickel catalyst. Nickel-catalyzed enantioselective allylic alkylation of lactone substrates has been shown to be effective for creating all-carbon quaternary stereocenters, and similar principles can be applied to non-quaternary centers. researchgate.netrsc.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. nih.gov

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a major pillar of asymmetric synthesis. scispace.com For γ-butyrolactone synthesis, organocatalysts excel at promoting asymmetric Michael additions. nih.govrsc.org

A representative approach involves the reaction of an aldehyde with a nitroalkene, catalyzed by a chiral amine or thiourea (B124793) derivative. scispace.com This can generate a δ-nitro alcohol, which is a versatile precursor that can be converted to the target lactone. For example, an organocatalyzed Michael addition between an appropriate aldehyde and 1-nitro-3-phenylprop-1-ene could generate the carbon skeleton, which upon reduction of the nitro group and subsequent cyclization, would yield this compound with high enantioselectivity. This modular approach allows for the synthesis of a library of substituted butyrolactones. rsc.org

| Catalytic System | Reaction Type | Catalyst Example | Application in Oxolanone Synthesis |

| Transition Metal Catalysis | Cross-Coupling / Alkylation | Ni-Bisphosphine complexes, Pd-catalysts | Coupling of a 4-functionalized oxolanone with a phenylethyl-metallic reagent. mdpi.comresearchgate.net |

| Organocatalysis | Asymmetric Michael Addition | Chiral Thioureas, Proline derivatives | Enantioselective formation of a lactone precursor via conjugate addition to an unsaturated system. nih.govrsc.org |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact. jocpr.comindianchemicalsociety.com This involves a holistic approach to chemical processes, from the choice of starting materials to the final product, aiming to reduce waste and energy consumption. jocpr.comnumberanalytics.com

The development of environmentally friendly reaction conditions is a key focus in the green synthesis of this compound. mlsu.ac.inresearchgate.net Traditional organic syntheses often rely on hazardous solvents and harsh reaction conditions, leading to significant environmental concerns. wjpmr.com Green chemistry seeks to replace these with safer alternatives. mlsu.ac.inwjpmr.com

Key strategies for developing benign reaction conditions include:

Use of Safer Solvents: Replacing toxic organic solvents with greener alternatives like water, glycerol (B35011), or supercritical fluids such as carbon dioxide (scCO2) is a primary goal. mlsu.ac.inresearchgate.netgoogle.com.na For instance, conducting reactions in water or employing solvent-free conditions can drastically reduce volatile organic compound (VOC) emissions. indianchemicalsociety.comwjpmr.com

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. mlsu.ac.in The use of alternative energy sources like microwave irradiation can often lead to shorter reaction times and increased yields, contributing to a more energy-efficient process. indianchemicalsociety.comresearchgate.net

Catalysis: The use of catalysts, particularly biocatalysts or reusable heterogeneous catalysts, is preferred over stoichiometric reagents. mlsu.ac.in Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity, which reduces the formation of unwanted byproducts. mlsu.ac.in

Recent research has highlighted the use of microwave-assisted synthesis in glycerol as an environmentally benign method for preparing various heterocyclic compounds. researchgate.net This approach offers advantages such as rapid reaction times and easy work-up procedures. researchgate.net Similarly, the use of supercritical carbon dioxide as a reaction medium presents a non-flammable and environmentally safe alternative to conventional organic solvents. google.com.na

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often uses hazardous and volatile organic solvents. | Prioritizes water, supercritical fluids, or solvent-free conditions. indianchemicalsociety.commlsu.ac.ingoogle.com.na |

| Energy | May require high temperatures and pressures, leading to high energy consumption. mlsu.ac.in | Aims for ambient temperature and pressure; utilizes energy-efficient methods like microwave irradiation. indianchemicalsociety.commlsu.ac.in |

| Reagents | Frequently employs stoichiometric and often toxic reagents. | Favors the use of catalysts, especially recyclable or biodegradable ones. mlsu.ac.in |

| Waste | Can generate significant amounts of hazardous waste. | Focuses on minimizing waste at the source through high atom economy. jocpr.comacs.org |

Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comacs.orgwordpress.comrsc.org The goal is to design synthetic routes where the majority of the atoms from the starting materials end up in the final product, thus minimizing waste at a molecular level. acs.orgwordpress.com

Calculating Atom Economy: The percentage atom economy is calculated using the following formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wordpress.com

A high atom economy indicates that the synthetic process is efficient and generates minimal byproducts. jocpr.com Reactions with low atom economy, on the other hand, are inherently wasteful as a significant portion of the starting materials is converted into undesired substances. rsc.org

Strategies to maximize atom economy and minimize waste in the synthesis of this compound and its analogs include:

Designing Addition and Rearrangement Reactions: These types of reactions are inherently more atom-economical as they involve the combination or rearrangement of reactants without the loss of atoms. mlsu.ac.in

Catalytic Processes: As mentioned earlier, catalytic reactions are often more selective and can lead to higher atom economy by reducing the formation of byproducts. mlsu.ac.in

Process Optimization: Careful optimization of reaction parameters such as temperature, pressure, and stoichiometry can significantly improve the yield of the desired product and reduce waste generation. numberanalytics.com

By focusing on atom economy, chemists can design more sustainable and cost-effective synthetic pathways for valuable compounds like this compound. numberanalytics.com

Derivatization and Functionalization Strategies of this compound

The derivatization and functionalization of this compound are key strategies for creating analogs with potentially enhanced or modified biological activities. These modifications can be targeted at either the 2-phenylethyl side chain or the oxolanone ring system.

The 2-phenylethyl side chain offers several opportunities for selective modification. The aromatic phenyl ring is a primary target for introducing various substituents.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring. For example, nitration followed by reduction can introduce an amino group, which can then be further modified. Halogenation can also be used to introduce chloro, bromo, or iodo substituents.

Cross-Coupling Reactions: For more complex modifications, cross-coupling reactions such as Suzuki or Heck couplings can be utilized to form new carbon-carbon bonds, allowing for the attachment of other aryl or vinyl groups to the phenyl ring.

Modifications at the Benzylic Position: The benzylic position (the carbon adjacent to the phenyl ring) can also be a site for functionalization, although this can be more challenging without affecting the rest of the molecule.

Studies on related compounds, such as N6-(2-phenylethyl)adenosine derivatives, have shown that substitutions on the phenyl ring can significantly impact their biological activity. nih.gov

The oxolanone ring, also known as a γ-butyrolactone ring, provides several avenues for functionalization. nih.gov

α-Position (C3 and C5): The carbon atoms adjacent to the carbonyl group (C3) and the ring oxygen (C5) are potential sites for introducing substituents. For example, alkylation at the C3 position can be achieved by forming an enolate and reacting it with an alkyl halide.

Opening of the Lactone Ring: The ester linkage in the lactone ring can be cleaved under basic or acidic conditions to yield a corresponding γ-hydroxy carboxylic acid. This open-chain form can then be subjected to further chemical transformations before re-cyclizing to form a modified lactone.

Reduction of the Carbonyl Group: The carbonyl group of the lactone can be reduced to a hydroxyl group, which can then be used as a handle for further functionalization. evitachem.com

The synthesis of various oxolan-2-one derivatives often involves the cyclization of appropriate precursors to form the ring structure. ontosight.ai Functional groups can be introduced into these precursors before the cyclization step, providing another route to functionalized oxolanone rings.

Table 2: Potential Functionalization Sites of this compound

| Position | Potential Modifications |

|---|---|

| Phenyl Ring | Halogenation, nitration, acylation, alkylation via Friedel-Crafts reactions. |

| Benzylic Carbon | Introduction of substituents, though potentially challenging. |

| α-Carbon (to carbonyl) | Alkylation, halogenation. |

| Carbonyl Group | Reduction to a hydroxyl group. |

| Lactone Ring | Ring-opening to a hydroxy acid, followed by modification and re-cyclization. |

Reaction Mechanisms and Chemical Transformations of 4 2 Phenylethyl Oxolan 2 One

Fundamental Reactivity of the Oxolanone Lactone Ring

The oxolan-2-one (γ-butyrolactone) ring is a five-membered cyclic ester, and its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon and the potential for ring-opening reactions.

Investigation of Ring-Opening Reactions

The ring-opening of γ-butyrolactone and its derivatives is a well-studied area, particularly in the context of polymerization. icm.edu.plresearchgate.net While γ-butyrolactone itself has thermodynamic limitations for homopolymerization under normal conditions, its derivatives can be more amenable to ring-opening polymerization (ROP). icm.edu.plillinois.edu This process is often catalyzed and can lead to the formation of polyesters. researchgate.net The driving force for the ROP of substituted γ-butyrolactones can be influenced by the increased ring strain introduced by substituents. illinois.edu

Ring-opening can also be achieved through hydrolysis, either under acidic or basic conditions, to yield the corresponding 4-hydroxy-6-phenylhexanoic acid. uomustansiriyah.edu.iq Basic hydrolysis, often termed saponification, proceeds via a nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion attacks the carbonyl carbon. uomustansiriyah.edu.iq Additionally, other nucleophiles such as amines can open the lactone ring to form amides. researchgate.netvanderbilt.edu

Nucleophilic and Electrophilic Transformations within the Cyclic Ester

The carbonyl group of the lactone is a key site for nucleophilic attack. This is a fundamental principle of nucleophilic acyl substitution reactions, where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of a leaving group. vanderbilt.eduyoutube.com In the case of the lactone, the oxygen atom of the ring acts as the leaving group during ring-opening reactions.

Esters, including cyclic esters (lactones), are generally less reactive towards nucleophiles than acid chlorides or anhydrides. uomustansiriyah.edu.iq However, they can still undergo various transformations. For instance, intramolecular nucleophilic acyl substitution reactions have been explored in related systems, demonstrating the versatility of lactone chemistry. acs.orgscispace.com

Electrophilic transformations directly on the lactone ring are less common due to the electron-withdrawing nature of the carbonyl group, which deactivates the ring towards electrophilic attack.

Transformations Involving the 2-Phenylethyl Aromatic System

The phenylethyl moiety of 4-(2-phenylethyl)oxolan-2-one provides a site for classic aromatic reactions and transformations of the alkyl side chain.

Electrophilic Aromatic Substitutions on the Phenylethyl Moiety

The benzene (B151609) ring of the phenylethyl group can undergo electrophilic aromatic substitution (EAS). The alkyl group (the ethyl-oxolanone substituent) is generally considered an activating group and an ortho-, para-director for EAS reactions. chegg.comlibretexts.orgwikipedia.org This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. libretexts.org

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would be expected to occur primarily at the ortho and para positions of the phenyl ring. The relative ratio of ortho and para products can be influenced by steric hindrance from the substituent.

| Electrophilic Aromatic Substitution | Reagents | Expected Products |

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | Ortho- and para-bromo derivatives |

| Sulfonation | SO₃, H₂SO₄ | Ortho- and para-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- and para-acyl derivatives |

Side Chain Oxidation and Reduction Pathways

The benzylic position of the phenylethyl side chain is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkylbenzenes at the benzylic carbon. libretexts.orglibretexts.org For the phenylethyl group, this would typically lead to the cleavage of the C-C bond between the benzylic and the adjacent carbon, ultimately forming benzoic acid, provided there is at least one hydrogen on the benzylic carbon. libretexts.org However, milder and more selective oxidation methods can lead to the formation of alcohols or ketones at the benzylic position. cdnsciencepub.comresearchgate.net

Reduction of the aromatic ring is also possible under specific conditions, such as catalytic hydrogenation at high pressure and temperature, which would convert the phenyl group to a cyclohexyl group.

Mechanistic Studies of Catalyzed Reactions Involving this compound

Catalysis plays a crucial role in many of the transformations involving γ-butyrolactone derivatives. The ring-opening polymerization, for instance, is often catalyzed by a variety of systems, including metal-based catalysts and organocatalysts. researchgate.netillinois.edugoogle.com The mechanism of these catalyzed polymerizations can be complex, often involving coordination of the catalyst to the lactone carbonyl, followed by nucleophilic attack and propagation. illinois.edu

For reactions on the aromatic ring, catalysts are essential for most electrophilic aromatic substitutions. For example, a Lewis acid like FeBr₃ is used to polarize the bromine molecule in bromination, generating a stronger electrophile. The mechanism involves the attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity. scribd.com

Catalyzed reactions can also be designed to be highly selective. For example, transition metal-catalyzed reactions, such as those involving palladium, can be used for a variety of cross-coupling and functionalization reactions, though specific studies on this compound are not prevalent in the searched literature. rsc.orgrsc.org

Elucidation of Homogeneous Catalysis Pathways

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers distinct pathways for the transformation of this compound. icm.edu.plsavemyexams.com These routes are often characterized by high selectivity and proceed under mild conditions, leveraging soluble organometallic complexes or organocatalysts. icm.edu.pltutorchase.com The phenylethyl substituent at the C4 position can influence the steric and electronic environment of the lactone ring, affecting catalyst interaction and reaction outcomes.

Key homogeneous catalytic transformations applicable to γ-butyrolactone derivatives like this compound include asymmetric aldol (B89426) and Mannich reactions, which functionalize the carbon atom alpha to the carbonyl group. For instance, the vinylogous aldol reaction of γ-butyrolactone silyl (B83357) ketene (B1206846) acetals can be catalyzed by chiral copper(II) complexes, leading to the formation of new carbon-carbon bonds with high stereocontrol. nih.gov Similarly, organocatalysts such as L-proline and its derivatives have proven effective in catalyzing direct aldol reactions between ketones and aldehydes, a principle that can be extended to the enolizable lactone. nih.gov

Another significant pathway is the asymmetric Mannich reaction, which introduces an amino group. Catalysts like quinine (B1679958) or metal complexes (e.g., N,N′-dioxide–Sc(III)) can facilitate the reaction between the lactone and imines, yielding δ-amino γ-butyrolactone derivatives with excellent diastereo- and enantioselectivities. acs.org Furthermore, palladium-catalyzed cyclocarbonylation of allylic alcohols represents a synthetic route to γ-butyrolactone structures, suggesting that ring-forming reactions can also be influenced by homogeneous catalysts. acs.org

The oxidation of related furan-based platform molecules to lactones using catalysts like Mn(III)-salen complexes highlights the potential for oxidative transformations of the oxolane ring system under homogeneous conditions. unibo.it These catalysts often operate through the formation of intermediate complexes with the substrate, which lowers the activation energy for the desired transformation. tutorchase.com

The following table summarizes representative homogeneous catalytic systems used for transformations of γ-butyrolactone derivatives, which are analogous to potential reactions for this compound.

Table 1: Examples of Homogeneous Catalysis for γ-Butyrolactone Derivative Transformations

| Reaction Type | Catalyst System | Substrate Type | Product Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Aldol | Cu(II)-Pyridinebis(oxazoline) | γ-Butyrolactone Silyl Ketene Acetal | syn-γ-Butyrolactone | 71% | 98% | nih.gov |

| Asymmetric Mannich | N,N′-Dioxide–Sc(III) Complex | γ-Butenolide | δ-Amino γ-Butenolide | up to 98% | up to 95% | acs.org |

| Asymmetric Aldol | (S)-Proline | Ketones/Aldehydes | β-Hydroxy Ketones | High | up to >99% | acs.org |

| Oxidation | Mn(III)-Salen Complex | 5-Hydroxymethylfurfural | DFF (a furan (B31954) derivative) | up to 89% | N/A | unibo.it |

Understanding Heterogeneous Catalysis Mechanisms

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. savemyexams.com These systems are advantageous for their ease of catalyst separation and recovery. tutorchase.com For this compound, key heterogeneous catalytic transformations would likely involve hydrogenation, dehydrogenation, and ring-opening reactions, occurring on the surface of a solid catalyst. acs.orggoogle.com

The mechanism of heterogeneous catalysis generally proceeds through a series of steps:

Adsorption: Reactant molecules adsorb onto the active sites of the catalyst surface. savemyexams.comlibretexts.org

Reaction: The adsorbed species react on the surface. The catalyst facilitates this by weakening existing bonds within the reactant molecules. savemyexams.comlibretexts.org

Desorption: The product molecules desorb from the catalyst surface, freeing the active sites for further reactions. savemyexams.comlibretexts.org

A prominent example is the hydrogenation of the carbonyl group in the γ-butyrolactone ring. The hydrogenation of γ-butyrolactone (GBL) to 1,4-butanediol (B3395766) (BDO) has been studied using titania-supported bimetallic catalysts such as Cu-Co/TiO₂. acs.org The proposed mechanism involves the initial hydrogenation of GBL to a 2-hydroxytetrahydrofuran (B17549) (2-HTHF) intermediate, which then undergoes ring-opening and further hydrogenation to BDO. acs.org The addition of a second metal, like copper to cobalt, can enhance catalyst activity and stability. acs.org

Conversely, the gas-phase dehydrogenation of 1,4-butanediol to produce γ-butyrolactone is another important industrial process utilizing heterogeneous catalysts like CuO-Cr₂O₃/SiO₂. google.com In this reaction, the diol is passed over the heated catalyst bed, leading to high conversion and selectivity for the lactone product. google.com

Metal-free heterogeneous catalysis has also emerged as a green alternative. For instance, mesoporous graphitic carbon nitride has been used as a photocatalyst for the aerobic oxidation of tetrahydrofurfuryl alcohol derivatives to γ-butyrolactone under visible light, demonstrating a pathway that avoids precious metals. rsc.org

The table below details examples of heterogeneous catalytic systems for reactions involving γ-butyrolactone, which serve as models for the potential transformations of this compound.

Table 2: Examples of Heterogeneous Catalysis for γ-Butyrolactone and its Derivatives

| Reaction Type | Catalyst System | Reactant | Product | Conversion | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Hydrogenation | Cu₀.₁Co₀.₉/TiO₂ | γ-Butyrolactone (GBL) | 1,4-Butanediol (BDO) | >95% (Yield) | High | acs.org |

| Dehydrogenation | CuO-Cr₂O₃/SiO₂ | 1,4-Butanediol | γ-Butyrolactone (GBL) | 100% | 99% | google.com |

| Hydrogenation | Solid Catalyst | Maleic Anhydride (B1165640) | γ-Butyrolactone (GBL) | High | High | prepchem.com |

| Photocatalytic Oxidation | Mesoporous Graphitic Carbon Nitride | Tetrahydrofurfuryl Alcohol | γ-Butyrolactone (GBL) | Good | High | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 4 2 Phenylethyl Oxolan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

A complete structural assignment of 4-(2-Phenylethyl)oxolan-2-one would heavily rely on a suite of NMR spectroscopic techniques. This would involve one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments to unambiguously determine the chemical structure and stereochemistry of the molecule.

¹H NMR and ¹³C NMR Spectroscopic Analysis

Although specific experimental data for this compound is unavailable, predictions based on the analysis of its constituent parts can be made. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenylethyl group—typically in the aromatic region (around 7.2-7.3 ppm) for the phenyl ring and in the aliphatic region for the two methylene groups. The protons on the γ-butyrolactone ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum would be anticipated to show a characteristic signal for the carbonyl carbon of the lactone at the downfield end of the spectrum (typically around 170-180 ppm). The carbons of the phenyl ring would appear in the aromatic region (around 125-140 ppm), while the remaining aliphatic carbons of the phenylethyl side chain and the lactone ring would resonate in the upfield region. A detailed analysis would require experimentally obtained data to create a precise chemical shift table.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To confirm the connectivity of the atoms within the molecule, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the spin systems of the phenylethyl side chain and the protons within the γ-butyrolactone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

Without experimental spectra, a data table of these correlations cannot be generated.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula, C₁₂H₁₄O₂, confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide valuable information about the structure of the molecule. It is expected that the fragmentation of this compound would involve characteristic losses from both the lactone ring and the phenylethyl side chain. For instance, cleavage of the bond between the chromone and phenyl moieties is a known fragmentation pathway in related structures. However, a detailed fragmentation table requires experimental MS/MS data.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Both IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically appearing in the region of 1760-1780 cm⁻¹. Other expected absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching of the ester group.

Raman spectroscopy , being complementary to IR, would also be expected to show a characteristic band for the carbonyl group, as well as signals corresponding to the vibrations of the aromatic ring. A comprehensive table of vibrational modes and their corresponding frequencies would require experimental IR and Raman spectra.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information on bond lengths, bond angles, and conformational details, yielding a definitive solid-state structure. The process involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic structure is ultimately resolved.

A comprehensive search of the Cambridge Structural Database (CSD), the world's primary repository for small-molecule crystal structures, indicates that a complete single-crystal X-ray diffraction study for this compound has not been deposited or made publicly available. nih.govmaastrichtuniversity.nlcam.ac.uk Therefore, specific crystallographic parameters such as unit cell dimensions, space group, and precise atomic coordinates for this particular compound cannot be presented.

However, to illustrate the detailed structural data that X-ray crystallography provides, the crystallographic information for the parent molecule, γ-butyrolactone, is presented. Studies on γ-butyrolactone have revealed its solid-state structure at low temperatures. researchgate.netnih.gov This data serves as a fundamental reference for understanding the core lactone ring structure present in this compound.

Table 1: Illustrative Crystal Data for γ-Butyrolactone (Parent Compound) at 180 K

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 10.1282 (4) |

| b (Å) | 10.2303 (5) |

| c (Å) | 8.3133 (4) |

| β (°) | 93.291 (2) |

| Volume (ų) | 859.04 |

| Z (Molecules per unit cell) | 8 |

Data derived from studies on the parent γ-butyrolactone molecule. researchgate.netnih.gov

Should a single crystal of this compound be successfully grown and analyzed, this technique would reveal the exact conformation of the phenylethyl side chain relative to the oxolan-2-one ring, as well as the intermolecular packing interactions within the crystal lattice.

Application of Hyphenated Techniques in Structural Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural characterization of organic compounds in complex mixtures and for confirming the identity of synthesized molecules. restek.comlcms.cz Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the analysis of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. nih.gov

For this compound (molar mass: 190.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 190. The fragmentation pattern would likely be dominated by cleavages at the weakest bonds and the formation of stable carbocations. Key expected fragmentation pathways include:

Benzylic cleavage: The most prominent fragmentation would likely be the cleavage of the C-C bond between the lactone ring and the ethyl side chain, leading to the formation of a stable tropylium ion at m/z 91 (C₇H₇⁺) and a neutral radical. A peak at m/z 105 (C₈H₉⁺) from the phenylethyl cation is also highly probable.

Lactone ring fragmentation: The γ-butyrolactone ring itself can undergo characteristic fragmentation, often involving the loss of CO and CO₂. dshs-koeln.denist.gov Fragments corresponding to the lactone ring structure (e.g., m/z 85, 56, 42) would also be expected. dshs-koeln.de

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used for less volatile or thermally sensitive compounds. The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used. These methods often result in less fragmentation and a more prominent protonated molecular ion [M+H]⁺ at m/z 191 or other adducts.

By using tandem mass spectrometry (LC-MS/MS), the protonated molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate structurally significant fragments. This controlled fragmentation helps to piece together the molecular structure and confirm the connectivity of the phenylethyl group to the lactone ring. restek.comlcms.cz

The combination of chromatographic retention time and mass spectral data from these hyphenated techniques provides a high degree of confidence in the structural assignment of this compound.

Table 2: Expected Analytical Data from Hyphenated Techniques for this compound

| Technique | Type of Information | Expected Results/Observations |

|---|---|---|

| GC-MS (EI) | Retention Time (GC) | A specific retention time dependent on the column and conditions used. |

| GC-MS (EI) | Molecular Ion (M⁺) | Peak at m/z 190. |

| GC-MS (EI) | Key Fragment Ions | m/z 105 ([C₈H₉]⁺), m/z 91 ([C₇H₇]⁺, tropylium ion), and fragments from the lactone ring (e.g., m/z 85, 56, 42). |

| LC-MS (ESI) | Retention Time (LC) | A specific retention time dependent on the column and mobile phase. |

| LC-MS (ESI) | Protonated Molecule | [M+H]⁺ peak at m/z 191. |

| LC-MS/MS | Daughter Ions | Fragmentation of the m/z 191 precursor ion would confirm the loss of the phenylethyl group and show characteristic lactone ring fragments. |

Computational Chemistry and Theoretical Investigations of 4 2 Phenylethyl Oxolan 2 One

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the optimal geometric arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. stackexchange.comyoutube.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.govmdpi.com

For 4-(2-phenylethyl)oxolan-2-one, a geometry optimization would be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.govnih.gov This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located, corresponding to the most stable conformation of the molecule. stackexchange.com The output of such a calculation provides key structural parameters.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-C (ring) | ~1.53 Å |

| Bond Angle | O-C-C (ring) | ~109° |

| Dihedral Angle | C-C-C-C (ethyl chain) | Varies with conformation |

Note: This table is illustrative. Actual values would be derived from a specific DFT calculation which is not available in the searched literature.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a systematic way to improve the accuracy of calculations.

These methods can be used to calculate a variety of molecular properties for this compound, including dipole moments, polarizability, and electron affinities. While computationally more demanding than DFT, they can offer benchmark-quality data for specific properties.

Molecular Orbital Analysis, including HOMO-LUMO Energy Gaps

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comnih.gov A small gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the lactone, which are regions of higher electron density. The LUMO is likely to be distributed over the carbonyl group and the phenyl ring.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: These values are illustrative examples based on similar molecules. Specific calculations for this compound are not available in the searched literature.

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. Vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated by performing a frequency analysis on the optimized geometry of this compound. nih.gov These calculations determine the normal modes of vibration. The predicted wavenumbers are often systematically scaled to correct for approximations in the computational method and anharmonicity. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental spectra to aid in structure elucidation.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. rsc.orgmdpi.com For reactions involving this compound, such as its synthesis or hydrolysis, computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states.

By calculating the energies of these species, reaction energy profiles can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate. mdpi.com This allows for a theoretical investigation of reaction feasibility and selectivity. For instance, the synthesis of γ-butyrolactone derivatives can be explored by mapping pathways involving cyclization and other reaction steps. acs.org

Conformational Analysis and Exploration of Potential Energy Surfaces

Molecules with rotatable bonds, like the phenylethyl side chain in this compound, can exist in multiple conformations. Conformational analysis is the study of the energies and stabilities of these different spatial arrangements. scispace.com

A potential energy surface (PES) scan is a computational technique used to explore the conformational space. q-chem.comq-chem.com This involves systematically changing a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecular geometry at each step. q-chem.comreadthedocs.io For this compound, scanning the dihedral angles of the ethyl linker would reveal the energy barriers to rotation and identify the most stable (lowest energy) conformers. This information is critical for understanding the molecule's average structure and how its shape influences its physical and biological properties. scispace.com

Advanced Applications and Future Research Horizons for 4 2 Phenylethyl Oxolan 2 One

Role as a Key Intermediate in Complex Organic Synthesis

The γ-butyrolactone ring is a prevalent and vital structural motif found in a vast array of natural products and biologically active compounds. frontiersin.orgnih.gov This makes derivatives such as 4-(2-Phenylethyl)oxolan-2-one valuable as crucial building blocks and synthetic intermediates for creating more complex and valuable molecules. nih.govvot.plgoogleapis.com The development of efficient synthetic methods for this class of compounds has long been a focus for synthetic chemists. googleapis.comnih.gov

Precursor in the Synthesis of Advanced Organic Materials

As a functionalized lactone, this compound serves as a precursor in the synthesis of tailored organic materials. The phenylethyl group introduces aromaticity and hydrophobicity, which can be leveraged to impart specific physical and electronic properties to larger molecular structures. Its bifunctional nature—a reactive lactone ring and a modifiable aromatic ring—allows for stepwise or orthogonal chemical transformations, enabling the construction of precisely engineered materials. Research in this area focuses on integrating this molecule into larger systems such as liquid crystals, organic semiconductors, or photoactive materials, where the phenylethyl moiety can influence molecular packing, charge transport, and optical properties.

Building Block for Natural Product Analogs

The γ-butyrolactone core is a "privileged scaffold" frequently found in nature, and synthetic approaches to create structurally diverse analogs are of high interest. frontiersin.orgnih.gov Molecules containing this five-membered heterocycle exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. nih.gov Consequently, this compound is an ideal starting material for the synthesis of analogs of these natural products. By using this compound, chemists can introduce a non-polar phenylethyl side chain at the C4 position, which can modulate the biological activity, solubility, and metabolic stability of the parent natural product. This strategy allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents with improved properties.

Synthetic Utility in Pharmaceutical Lead Compound Scaffolds

In medicinal chemistry, the γ-butyrolactone ring is considered a valuable scaffold for the design of new drugs. frontiersin.orggoogleapis.com The ability to readily introduce substituents onto this core structure allows for the creation of large libraries of compounds for high-throughput screening. This compound provides a scaffold that combines the lactone core with a lipophilic aromatic group, a common feature in many centrally acting pharmaceuticals. This makes it a useful building block for developing lead compounds targeting enzymes or receptors where hydrophobic interactions are key for binding. The modification of the phenylethyl group or further functionalization of the lactone ring can lead to the discovery of potent and selective modulators of biological targets.

Contributions to Advanced Materials Science Research

The field of polymer chemistry has seen a growing interest in using renewable and functional monomers to create sustainable and high-performance materials. Substituted lactones, including this compound, are at the forefront of this research.

Monomer Applications in Polymer Chemistry

This compound is a promising monomer for ring-opening polymerization (ROP), a powerful method for producing biodegradable aliphatic polyesters. nih.gov While the polymerization of the parent γ-butyrolactone is thermodynamically challenging, the presence of substituents on the ring can increase ring strain, facilitating polymerization. vot.pl The ROP of this compound would yield poly(4-(2-phenylethyl)-γ-butyrolactone), a polyester with unique properties conferred by the bulky, aromatic side chain.

This side chain can significantly influence the polymer's characteristics:

Thermal Properties: The rigid phenylethyl group is expected to increase the glass transition temperature (Tg) of the polymer compared to unsubstituted poly(γ-butyrolactone), leading to materials with enhanced thermal stability.

Mechanical Properties: The bulky side chains can affect chain packing and crystallinity, impacting the material's tensile strength, modulus, and flexibility.

Degradability: Incorporation of substituted γ-butyrolactone units can enhance the biodegradability and flexibility of polyesters. vot.pl

The resulting polyesters are of interest for applications in biomedical devices, drug delivery systems, and environmentally friendly plastics. nih.gov The table below summarizes the potential impact of the phenylethyl group on polymer properties.

| Property | Expected Influence of Phenylethyl Group | Rationale |

| Glass Transition (Tg) | Increase | Bulky, rigid aromatic group restricts chain mobility. |

| Crystallinity | Decrease | Steric hindrance from the side chain disrupts regular polymer chain packing. |

| Hydrophobicity | Increase | The non-polar nature of the phenylethyl group repels water. |

| Solubility | Altered | Increased solubility in aromatic solvents, decreased in polar solvents. |

| Biodegradation Rate | Modified | Side chain can affect enzyme access to the polyester backbone. |

Development of Novel Coatings and Functional Surface Materials

Polyesters derived from functional lactones are increasingly used in the formulation of advanced coatings and surface materials. googleapis.commdpi.com The polymerization of this compound can produce polymers that act as binders or additives in coating compositions. The phenylethyl side chains can enhance adhesion to non-polar substrates through π-π stacking and hydrophobic interactions. Furthermore, these polymers can be used to modify surface properties, creating water-repellent or functionalized surfaces. The presence of the aromatic ring also offers potential for further chemical modification, allowing for the attachment of other functional groups to create surfaces with specific catalytic, sensory, or biocompatible properties.

Research in Chemical Catalysis and Reaction Engineering

The oxolanone structure, as seen in this compound, is a key building block in the development of sophisticated catalytic systems. Research in this area leverages the lactone moiety to create novel ligands and supports, and to optimize reaction pathways for greater efficiency and sustainability.

Design of Ligands and Catalyst Supports Incorporating Oxolanone Moieties

The design of ligands is crucial for controlling the reactivity and selectivity of homogeneous organometallic catalysts. researchgate.net Ligands modify the electronic and steric environment of a metal center, which in turn influences the activation energy and outcomes of catalytic cycles. nih.gov The oxolanone ring, being a chiral and functionalized five-membered heterocycle, offers a versatile platform for creating new ligand architectures.

Researchers are exploring the use of γ-butyrolactone derivatives as precursors for chiral ligands that can be applied in asymmetric catalysis. The development of such ligands is a key objective in modern organic synthesis. acs.org Furthermore, the incorporation of oxolanone units into polymeric structures is a promising strategy for developing recyclable catalyst supports. frontiersin.org For instance, α-methylene-γ-butyrolactone can be polymerized to create materials with pendant lactone rings, which can then be functionalized for catalyst immobilization. frontiersin.org This approach combines the catalytic activity of a homogeneous system with the ease of separation of a heterogeneous catalyst. The design of these systems often involves a deep understanding of metal-ligand cooperation and catalyst-support interactions to enhance stability and performance. anr.frresearchgate.net

Optimization of Catalytic Processes for Enhanced Efficiency

Efficient synthesis of γ-butyrolactone and its derivatives is a significant goal in chemical engineering, as these compounds are valuable platform molecules, often derived from biomass. rmit.edu.vn The catalytic hydrogenation of precursors like fumaric acid or maleic anhydride (B1165640) is a common route to GBL. rmit.edu.vn Process optimization studies focus on maximizing yield and selectivity while using sustainable practices, such as employing water as a solvent. For example, the selective production of GBL from fumaric acid hydrogenation was optimized using a Pd-Re/SiO₂ catalyst in water, achieving a 91% selectivity under predicted conditions of 181 °C and 41 bar. rmit.edu.vn

Another key area is the catalytic conversion of other platform chemicals, like furfural, into GBL. researchgate.net This involves a two-step process: oxidation of furfural to 2(5H)-furanone, followed by selective hydrogenation. researchgate.net The optimization of reaction parameters such as temperature, pressure, catalyst loading, and solvent systems is critical for achieving high efficiency. For instance, in the oxidation of tetrahydrofuran to GBL, parameters like temperature, catalyst dose, and the mole ratio of the oxidizing agent (H₂O₂) were systematically evaluated to maximize conversion and selectivity. mdpi.com A study using a spinel ZnFe₂O₄ nanoparticle catalyst achieved 47.3% conversion of THF with 88.2% selectivity to GBL at 80 °C. mdpi.com

Below is a table summarizing key findings in the optimization of catalytic processes for producing γ-butyrolactone.

| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Key Finding |

| Fumaric Acid | Pd-Re/SiO₂ | Water | 181 | 41 | 91% selectivity to GBL achieved in a sustainable solvent. rmit.edu.vn |

| Tetrahydrofuran | ZnFe₂O₄ | - | 80 | - | 88.2% selectivity to GBL with 47.3% THF conversion. mdpi.com |

| γ-Butyrolactone | CuCo/TiO₂ | 1,4-dioxane | 100-180 | 34 | 95% yield of 1,4-butanediol (B3395766) via hydrogenation. acs.org |

Exploration in Modulating Chemical Communication Systems

Cell-to-cell communication in microorganisms, known as quorum sensing (QS), is mediated by small signaling molecules called autoinducers. nih.gov The γ-butyrolactone ring is the core structure of several types of autoinducers, particularly in Gram-negative bacteria and fungi, making its derivatives, such as this compound, prime candidates for designing molecules that can modulate these communication systems. nih.govmdpi.com

Design and Synthesis of Oxolanone-based Autoinducer Analogs

In many bacteria, N-acyl-homoserine lactones (AHLs) act as the primary autoinducers. nih.gov These molecules consist of a homoserine lactone ring (an oxolanone derivative) attached to an acyl side chain. mdpi.com The length and modification of this side chain confer specificity. The central role of this structure has spurred the design and synthesis of a vast number of AHL analogs to act as inhibitors or agonists of QS. frontiersin.orgresearchgate.net

The strategy often involves modifying the acyl side chain while retaining the lactone ring, or making subtle alterations to the ring itself. frontiersin.org These synthetic analogs are designed to bind to the cognate receptor proteins (often of the LuxR family) either to block the binding of the natural autoinducer (antagonism) or to mimic its effect (agonism). nih.govresearchgate.net For example, research into Pseudomonas aeruginosa has led to the synthesis of AHL analogs with altered acyl groups to inhibit virulence factor production and biofilm formation. frontiersin.org Similarly, γ-butyrolactones are known QS molecules in Streptomyces bacteria, where they regulate antibiotic production. biorxiv.orgnih.gov The design of analogs based on the GBL scaffold can, therefore, be used to manipulate the production of valuable secondary metabolites. biorxiv.orgresearchgate.net

The table below presents examples of structural modifications in oxolanone-based analogs designed to modulate quorum sensing.

| Core Structure | Modification Strategy | Target Organism/System | Intended Effect |

| N-Acyl Homoserine Lactone | Substitution of the natural acyl group with novel chemical moieties. frontiersin.org | Pseudomonas aeruginosa | Quorum Sensing Inhibition (QSI) |

| N-Acyl Homoserine Lactone | Alteration of the acyl side chain length. mdpi.com | Chromobacterium violaceum | Convert agonistic activity to inhibitory activity. mdpi.com |

| γ-Butyrolactone | Introduction of various functional groups on the lactone ring. | Streptomyces species | Modulation of antibiotic synthesis. biorxiv.orgnih.gov |

| 3-oxo-C12-HSL | Replacement of the homoserine lactone moiety with aminocyclohexanol. researchgate.net | Pseudomonas aeruginosa | Agonist activity, activating the LasR transcription factor. researchgate.net |

Emerging Research Directions and Potential Interdisciplinary Studies

The versatility of the this compound structure opens doors to numerous emerging research areas that span multiple scientific disciplines. The γ-butyrolactone core is recognized as a "privileged structure" in drug discovery due to its presence in numerous biologically active molecules. nih.gov

Future research is likely to focus on several key areas. In medicinal chemistry, derivatives of γ-butyrolactone are being investigated for a wide range of therapeutic applications, including as anti-inflammatory, antibiotic, and neuroprotective agents. nih.gov For example, the derivative 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one has shown protective effects against cytotoxicity in nerve cells. nih.gov In agricultural science, novel oxolanone derivatives are being designed as potential antiviral and antifungal agents to protect crops. nih.gov

Interdisciplinary studies may combine computational chemistry with organic synthesis to design and predict the properties of new oxolanone-based molecules. mdpi.com For instance, computational studies on fluorinated GBL derivatives have been used to estimate properties like electrochemical stability and polarity, identifying them as promising candidates for solvents in electrochemical devices. mdpi.com The intersection of materials science and polymer chemistry could see the development of novel biodegradable polymers and functional materials derived from lactone monomers, leveraging their biological properties and chemical recyclability. frontiersin.org Furthermore, the role of lactone derivatives in modulating plant-bacteria interactions, such as how GABA in plants can influence bacterial QS systems, presents an exciting avenue for research in chemical ecology. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Phenylethyl)oxolan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of oxolan-2-one derivatives typically involves cyclization of pre-functionalized precursors or ring-opening/ring-closing reactions. For example, inert atmospheres (e.g., nitrogen or argon) are critical to prevent oxidation during synthesis, as shown in analogous compounds like 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one . Solvents such as dichloromethane or ethyl acetate are commonly used to stabilize intermediates. Reaction optimization (e.g., temperature, catalyst selection) should be guided by kinetic studies and monitored via TLC or HPLC to maximize yield.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying regiochemistry and stereochemistry. Infrared (IR) spectroscopy can confirm carbonyl (C=O) and hydroxyl (-OH) functional groups. Mass spectrometry (MS) provides molecular weight validation. For derivatives with complex stereocenters, X-ray crystallography may resolve ambiguities . Comparative analysis with spectral databases (e.g., PubChem) is recommended to cross-validate results.

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Methodological Answer : Store the compound in airtight containers under inert gas (argon) to prevent hydrolysis or oxidation. Maintain storage temperatures below -20°C for long-term stability. Use electrostatic-safe equipment during handling, as recommended for similar lactone derivatives . Personal protective equipment (PPE), including nitrile gloves and P95 respirators, is mandatory to minimize inhalation or dermal exposure.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing this compound derivatives?

- Methodological Answer : Contradictions in NMR data often arise from dynamic processes (e.g., ring puckering in oxolane) or paramagnetic impurities. Variable-temperature NMR can distinguish between conformational isomers. Deuterated solvents (e.g., DMSO-d₆) and relaxation agents (e.g., Cr(acac)₃) improve signal resolution. For complex cases, 2D NMR techniques (COSY, HSQC) elucidate coupling patterns and connectivity .

Q. What enzymatic interactions are known for oxolan-2-one derivatives, and how can these inform biological activity studies?

- Methodological Answer : Enzymes such as oxidoreductases interact with oxolan-2-one derivatives via stereospecific reductions. For example, (3R,4R)-3-[(1S)-1-hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one undergoes NADP+-dependent oxidation, forming bioactive γ-butyrolactones . To study interactions, employ enzyme kinetics assays (e.g., Michaelis-Menten plots) and molecular docking simulations. Structural analogs with phenylethyl substituents may exhibit enhanced binding to hydrophobic enzyme pockets.

Q. How do variations in substituent groups on the oxolan-2-one core impact pharmacological profiles, based on comparative structural analyses?

- Methodological Answer : Substituents like phenylethyl groups enhance lipophilicity, influencing blood-brain barrier permeability. Comparative studies of 1-(2-Phenylethyl)piperazin-2-one and 3-(Piperazin-1-yl)oxolan-2-one show distinct pharmacological activities due to differences in ring substitution . Use quantitative structure-activity relationship (QSAR) models to predict bioactivity changes. In vitro assays (e.g., receptor binding) validate these predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.